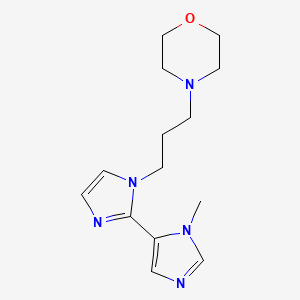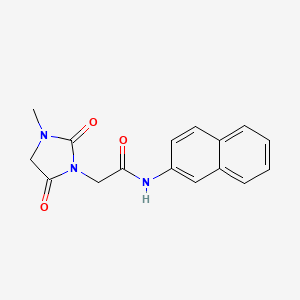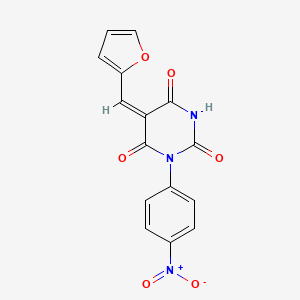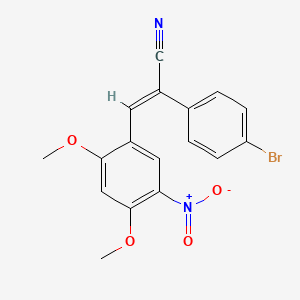
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, also known as JBIR-22, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to have potential applications in various fields of research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to improve cardiac function and reduce myocardial infarction size.
Wirkmechanismus
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death, and its inhibition by 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Biochemical and physiological effects:
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments, including its high potency and selectivity for PARP-1, its ability to cross the blood-brain barrier, and its low toxicity. However, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's synthesis method is complex and time-consuming, and its stability in vivo is still being investigated.
Zukünftige Richtungen
There are several future directions for research on 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, including the investigation of its potential applications in other diseases, the optimization of its synthesis method, and the development of more potent and selective PARP-1 inhibitors. Additionally, the use of 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential synergistic effects.
Synthesemethoden
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole is synthesized through a multistep process that involves the condensation of 3-methyl-1H-imidazole-4-carbaldehyde with 3-morpholin-4-ylpropylamine, followed by the reaction of the resulting intermediate with 1,2-dibromoethane. The final product is obtained through a Suzuki-Miyaura coupling reaction between the intermediate and 4-bromo-1H-imidazole.
Eigenschaften
IUPAC Name |
4-[3-[2-(3-methylimidazol-4-yl)imidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17-12-15-11-13(17)14-16-3-6-19(14)5-2-4-18-7-9-20-10-8-18/h3,6,11-12H,2,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNCHKTWMPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NC=CN2CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)
![1-allyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5493116.png)

![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)


![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)